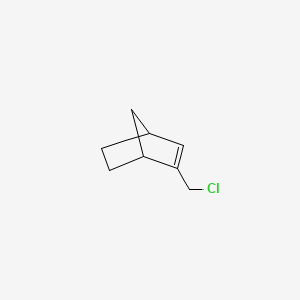
2-Chloromethyl-2-norbornene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloromethyl-2-norbornene is a bicyclic organic compound with the molecular formula C8H11Cl. It is a derivative of norbornene, featuring a chloromethyl group attached to the second carbon of the norbornene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-2-norbornene typically involves the chloromethylation of norbornene. One common method is the reaction of norbornene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the norbornene to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Chloromethyl-2-norbornene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and inert atmosphere (e.g., nitrogen).
Major Products:
Substitution: Amino, alkoxy, or thio derivatives of norbornene.
Oxidation: Norbornene alcohols or carboxylic acids.
Reduction: Methyl-substituted norbornene.
科学的研究の応用
2-Chloromethyl-2-norbornene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying biological processes and developing bioconjugates.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its ability to undergo polymerization and form stable polymers with desirable properties.
作用機序
The mechanism by which 2-Chloromethyl-2-norbornene exerts its effects depends on the specific reaction or application. In substitution reactions, the chloromethyl group acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, the compound can modify biomolecules through covalent attachment, potentially altering their function or activity. The exact molecular targets and pathways involved vary based on the specific context and application.
類似化合物との比較
Norbornene: The parent compound, lacking the chloromethyl group, is less reactive in substitution reactions but can undergo similar polymerization and addition reactions.
2-Bromomethyl-2-norbornene: Similar to 2-Chloromethyl-2-norbornene but with a bromomethyl group, it exhibits different reactivity and selectivity in chemical reactions.
2-Methyl-2-norbornene: Lacks the halogen substituent, making it less reactive in nucleophilic substitution but still useful in polymerization and addition reactions.
Uniqueness: this compound is unique due to the presence of the chloromethyl group, which enhances its reactivity in substitution reactions compared to its parent compound, norbornene. This makes it a versatile intermediate for synthesizing a wide range of derivatives and polymers with specific properties.
特性
CAS番号 |
74039-13-7 |
|---|---|
分子式 |
C8H11Cl |
分子量 |
142.62 g/mol |
IUPAC名 |
2-(chloromethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H11Cl/c9-5-8-4-6-1-2-7(8)3-6/h4,6-7H,1-3,5H2 |
InChIキー |
RDTFZLYUPAZUOE-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C=C2CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)
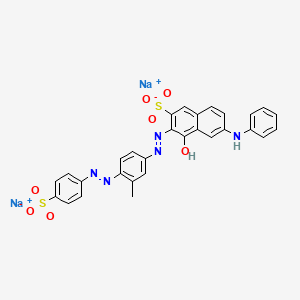


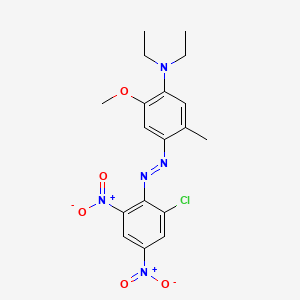
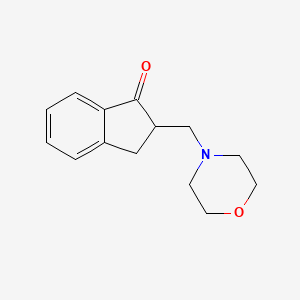
![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)

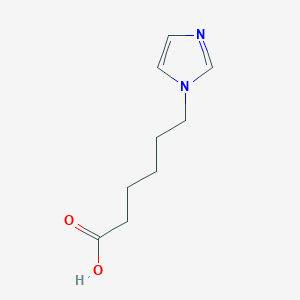
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
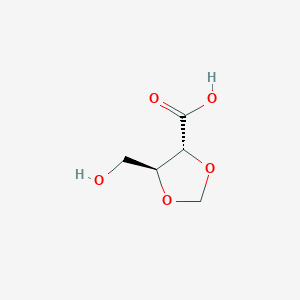
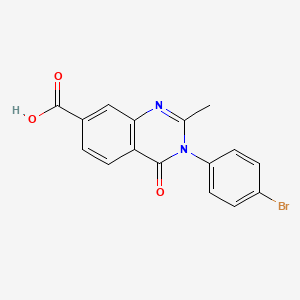
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
